molecular formula C8H6BrIN2 B1405376 7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1621963-71-0

7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1405376
M. Wt: 336.95 g/mol
InChI Key: UVPUCEAPPQDZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine” would consist of a pyrrolopyridine core with bromo, iodo, and methyl substituents at the 7, 3, and 4 positions, respectively . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine” would be influenced by its molecular structure. Properties such as melting point, boiling point, and solubility would depend on the specific arrangement of atoms and the presence of the halogen and methyl groups .

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field : Biomedical Research, specifically Cancer Therapy .
  • Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
  • Results/Outcomes : Among the 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Synthesis and Biomedical Applications

  • Scientific Field : Organic Chemistry and Biomedical Research .
  • Summary of Application : 1H-pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to 1H-pyrrolo[3,2-c]pyridine, have been synthesized and studied for their biomedical applications .
  • Methods of Application/Experimental Procedures : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
  • Results/Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Indole derivatives, which share some structural similarities with 1H-pyrrolo[3,2-c]pyridine, have been synthesized and studied for their prevalence in selected alkaloids .
  • Methods of Application/Experimental Procedures : The synthesis of these compounds often starts from a preformed indole .
  • Results/Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Therapeutic Potential of Imidazole Containing Compounds

  • Scientific Field : Biomedical Research .
  • Summary of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Design and Synthesis of FGFR Inhibitors

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
  • Results/Outcomes : Among the synthesized compounds, one compound exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of Application : The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields) and this was again reduced quantitatively with tributyltin hydride (Bu3SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .
  • Methods of Application/Experimental Procedures : The synthesis of these compounds often starts from a preformed indole .
  • Results/Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Future Directions

The future research directions for “7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine” would likely depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

properties

IUPAC Name

7-bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-7-6(10)3-12-8(7)5(9)2-11-4/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPUCEAPPQDZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1C(=CN2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222884
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-3-iodo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

CAS RN

1621963-71-0
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-3-iodo-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621963-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-3-iodo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 4
7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 5
7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 6
7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.